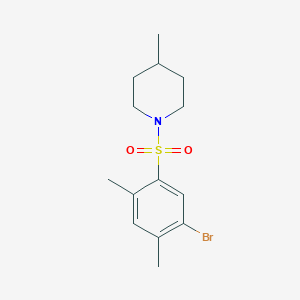
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a brominated dimethylphenyl group attached to a sulfonyl group, which is further connected to a methylpiperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine typically involves multiple steps, starting with the bromination of 2,4-dimethylphenyl compounds. The brominated intermediate is then subjected to sulfonylation reactions to introduce the sulfonyl group. Finally, the sulfonylated intermediate is reacted with 4-methylpiperidine under specific conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The brominated phenyl group may also contribute to the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(5-Bromo-2,4-dimethylbenzenesulfonyl)-4-methylpiperidine can be compared with other sulfonyl piperidines, such as:
- 1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-4-methylpiperidine
- 1-(5-Bromo-2,3-dimethylphenyl)sulfonyl-4-methylpiperidine These compounds share similar structural features but differ in the position of the bromine and methyl groups on the phenyl ring. The unique arrangement of these substituents in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
433689-20-4 |
|---|---|
Molecular Formula |
C14H20BrNO2S |
Molecular Weight |
346.29g/mol |
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C14H20BrNO2S/c1-10-4-6-16(7-5-10)19(17,18)14-9-13(15)11(2)8-12(14)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
FPJIMMNSZYWFFS-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)C)Br |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















